molecular formula C12H13FN2O2 B1314192 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one CAS No. 92926-32-4

6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one

Katalognummer B1314192
CAS-Nummer: 92926-32-4
Molekulargewicht: 236.24 g/mol
InChI-Schlüssel: ZHRWOWCJMFGREP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“6-Fluorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one” is a chemical compound with the molecular formula C12H13FN2O2 . It is also known by its IUPAC name, 6-fluorospiro[1H-3,1-benzoxazine-4,4’-piperidine]-2-one .


Molecular Structure Analysis

The molecular structure of this compound includes a spiro configuration, where two rings share a single atom. In this case, a benzoxazine ring and a piperidine ring share a single carbon atom . The benzoxazine ring also contains a fluorine atom at the 6-position .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antihypertensive Activity

A series of compounds including 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one derivatives were synthesized and evaluated for their antihypertensive activity. The compounds showed promising results in lowering blood pressure in spontaneously hypertensive rats. The synthesis process involved condensation and deprotection steps leading to the formation of the title compounds. The structure-activity relationships of these compounds were explored to understand their mechanism of action, which is believed to involve both central and peripheral pathways (Clark et al., 1983).

Pharmacological Evaluation for Antihypertensive Properties

Further studies on the spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one derivatives detailed the general synthetic methods for their preparation and the evaluation of their antihypertensive effects. The research highlighted the potential of these compounds as antihypertensive agents, showcasing their broad applicability in medicinal chemistry and pharmacology (Takai et al., 1985).

Development of Fluorinated Radiotracers for Imaging

In the field of imaging, derivatives of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one were synthesized for potential use as fluorinated radiotracers aimed at imaging σ(1) receptors in the central nervous system. The research provided insights into the synthesis process, structural analysis, and pharmacological evaluation of these compounds, demonstrating their high affinity and selectivity for σ(1) receptors, making them promising candidates for neuroimaging applications (Maestrup et al., 2011).

Novel Synthetic Strategies and Chemical Reactions

Another aspect of research on this compound involves exploring novel synthetic strategies and chemical reactions. For instance, reactions of Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one derivatives with phosphorus oxychloride were studied, leading to the discovery of new compounds through unique rearrangement processes. This research not only expands the chemical repertoire of spirocyclic compounds but also opens new avenues for developing pharmacologically active agents (Takai et al., 1986).

Safety and Hazards

Based on the available data, this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

Eigenschaften

IUPAC Name

6-fluorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2/c13-8-1-2-10-9(7-8)12(17-11(16)15-10)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRWOWCJMFGREP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C=CC(=C3)F)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10519234
Record name 6-Fluorospiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10519234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92926-32-4
Record name 6-Fluorospiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10519234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.